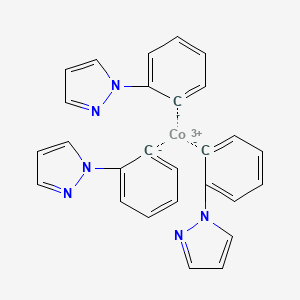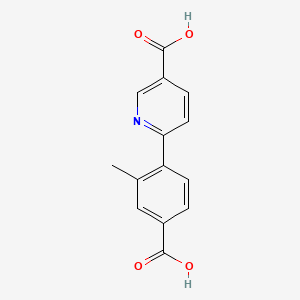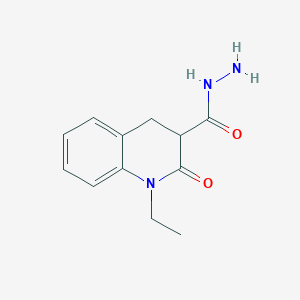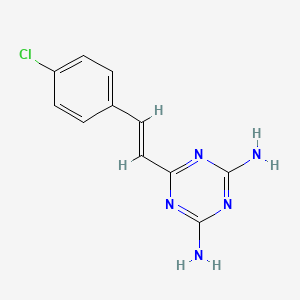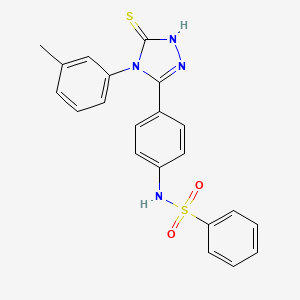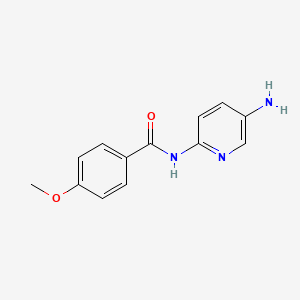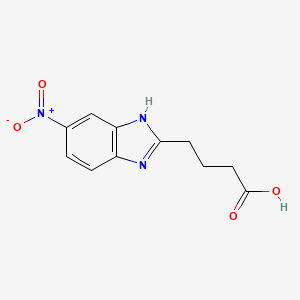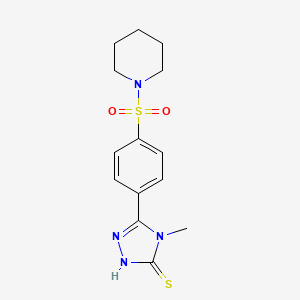
5-Acetyl-2-aminopyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-aminopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of reduced analogs.
Substitution: The amino group and acetyl group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could produce a range of substituted pyrimidines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of nucleic acid analogs.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.
作用机制
The mechanism of action of 5-Acetyl-2-aminopyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental and computational methods.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one.
5-Acetyl-2-methylpyrimidin-4(1H)-one: A structurally similar compound with a methyl group instead of an amino group.
4-Acetyl-2-aminopyrimidine: Another isomer with the acetyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
5-acetyl-2-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-8-6(7)9-5(4)11/h2H,1H3,(H3,7,8,9,11) |
InChI 键 |
RMKRLNDAYANDHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




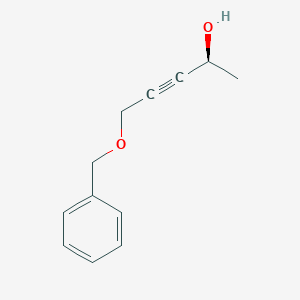
![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)
